molecular formula C21H25ClN2 B136462 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride CAS No. 141556-45-8

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Cat. No.: B136462
CAS No.: 141556-45-8
M. Wt: 340.9 g/mol
InChI Key: OTOSIXGMLYKKOW-UHFFFAOYSA-M
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Description

This compound is a colorless solid that exhibits solubility in both organic solvents and water . It is widely utilized in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride can be synthesized through the reaction of 2,4,6-trimethylphenylamine with glyoxal and ammonium chloride. The reaction typically involves heating the mixture under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include electrochemical setups or chemical reducing agents.

    Substitution: Reagents include palladium acetate and aryl Grignard reagents.

Major Products

Mechanism of Action

The precise mechanism of action for 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is not fully comprehended. it is believed to function as a proton donor and exhibits the capability to bind with diverse molecules, including proteins. Such binding interactions have the potential to induce structural and functional changes in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is unique due to its specific structural features, such as the presence of trimethylphenyl groups, which influence its reactivity and binding properties. This makes it particularly effective as a ligand in metal-catalyzed reactions and in probing protein structures .

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOSIXGMLYKKOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370166
Record name 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141556-45-8
Record name 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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